Cas no 2227775-04-2 ((1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol)

(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral alcohol derivative featuring a chloro- and trifluoromethyl-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups (chloro and trifluoromethyl) enhances its reactivity in nucleophilic substitution or coupling reactions. This compound is often utilized in the preparation of bioactive molecules due to its ability to impart steric and electronic effects, influencing binding affinity and metabolic stability. High enantiomeric purity is critical for applications requiring precise chiral control. Suitable for use under inert conditions, it is typically handled as a neat liquid or in solution, with storage recommendations emphasizing protection from moisture and oxidation.
(1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol structure
2227775-04-2 structure
Product Name:(1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol
CAS No:2227775-04-2
MF:C9H8ClF3O
MW:224.607432365417
CID:5959986
PubChem ID:165718459
Update Time:2025-06-12

(1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol
    • EN300-2005319
    • 2227775-04-2
    • (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol
    • Inchi: 1S/C9H8ClF3O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1
    • InChI Key: CLOUYHFFJHWIHG-RXMQYKEDSA-N
    • SMILES: ClC1C=C(C=CC=1C(F)(F)F)[C@@H](C)O

Computed Properties

  • Exact Mass: 224.0215771g/mol
  • Monoisotopic Mass: 224.0215771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2Ų

(1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol Pricemore >>

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Additional information on (1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol

Chemical Profile of (1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol (CAS No. 2227775-04-2)

The compound (1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol, identified by its CAS number 2227775-04-2, represents a significant advancement in the field of pharmaceutical chemistry. This chiral alcohol features a carefully engineered molecular structure that has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of both a chloro substituent and a trifluoromethyl group on the aromatic ring, combined with the specific stereochemistry denoted by the (1R) configuration, makes this molecule a subject of considerable interest among researchers.

In recent years, the pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design. The introduction of fluorine atoms into molecular structures can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug, often leading to improved metabolic stability, enhanced binding affinity, and increased bioavailability. The trifluoromethyl group in particular is known for its ability to enhance lipophilicity and metabolic resistance, making it a valuable moiety in the development of long-acting medications. The compound in question leverages these properties to potentially offer advantages over existing treatments.

The stereochemical aspect of this compound, indicated by the (1R) configuration at the chiral center, is another critical factor in its pharmacological profile. Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a molecule can exhibit markedly different biological activities. The precise stereochemistry of (1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol ensures that it interacts selectively with biological targets, minimizing the risk of off-target effects and adverse reactions.

Current research in medicinal chemistry has demonstrated that arylalkanol derivatives can serve as versatile scaffolds for the development of bioactive molecules. The combination of a phenyl ring substituted with both chloro and trifluoromethyl groups provides a rich platform for further functionalization, enabling the synthesis of analogues with tailored properties. This flexibility has been exploited in various drug discovery programs to identify compounds with improved pharmacological profiles.

One particularly intriguing application area for this compound is in the treatment of neurological disorders. Preliminary studies have suggested that molecules with similar structural features may modulate neurotransmitter systems involved in conditions such as depression and anxiety. The unique interaction between the chloro and trifluoromethyl substituents may contribute to potent binding at specific receptor sites, offering a promising lead for further investigation.

Additionally, the compound's potential as an intermediate in synthetic chemistry cannot be overstated. Its chiral center and functional groups make it an attractive building block for more complex molecules. Researchers have utilized similar precursors to develop libraries of compounds for high-throughput screening, accelerating the discovery process. The availability of such well-characterized starting materials significantly reduces the time and resources required to bring new drugs to market.

In terms of synthetic methodology, (1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol can be synthesized through multi-step organic transformations that highlight modern synthetic strategies. Techniques such as asymmetric reduction and cross-coupling reactions have been employed to construct the desired stereocenter and introduce the necessary substituents with high fidelity. These advances in synthetic chemistry have made it possible to access complex molecules like this one more efficiently than ever before.

The compound's physicochemical properties also warrant discussion. Its solubility profile, melting point, and spectroscopic characteristics have been thoroughly characterized using state-of-the-art analytical techniques. These data are essential for understanding how the molecule behaves under various conditions and for optimizing its formulation into final pharmaceutical products. For instance, knowledge of its solubility can guide decisions regarding solvent selection in both laboratory-scale reactions and industrial-scale production processes.

Furthermore, computational modeling has played an increasingly important role in studying this compound. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets at an atomic level. These computational approaches complement experimental data by allowing researchers to predict binding affinities, enantiomeric excesses, and other key parameters without extensive laboratory work.

As research continues to evolve, new applications for (1R)-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol are likely to emerge. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical reality. By leveraging cutting-edge technologies and innovative methodologies, scientists are poised to unlock the full potential of this compound and related derivatives.

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